Cas no 1804723-10-1 (4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine)

4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine
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- インチ: 1S/C6H5ClF2N2O/c7-5-4(12)3(10)2(1-11-5)6(8)9/h1,6,12H,(H2,10,11)
- InChIKey: FFLXUYATPNIMQZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=C(C=N1)C(F)F)N)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024005117-500mg |
4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine |
1804723-10-1 | 97% | 500mg |
$989.80 | 2022-04-01 | |
Alichem | A024005117-1g |
4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine |
1804723-10-1 | 97% | 1g |
$1,814.40 | 2022-04-01 |
4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridineに関する追加情報
Introduction to 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine (CAS No. 1804723-10-1) and Its Emerging Applications in Chemical Biology
4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine, identified by the chemical registration number CAS No. 1804723-10-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including its amino, chloro, difluoromethyl, and hydroxypyridine substituents, endow it with unique chemical properties that make it a promising candidate for various applications.
The significance of 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine lies in its potential as a building block for synthesizing more complex pharmacophores. The presence of multiple functional groups allows for versatile chemical modifications, enabling researchers to tailor its properties for specific biological targets. In recent years, there has been a growing interest in developing small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. This compound has shown promise in preliminary studies as a scaffold for designing molecules with therapeutic potential.
One of the most compelling aspects of 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine is its role in the development of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new classes of antibiotics with unique mechanisms of action. Pyridine derivatives have long been explored for their antimicrobial properties, and compounds like this one offer a rich structural framework for further exploration. Recent studies have demonstrated that modifications at the 5-(difluoromethyl) position can enhance bioactivity, making this compound an attractive starting point for drug discovery efforts.
In addition to its antimicrobial potential, 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine has been investigated for its role in cancer research. The ability to modulate key signaling pathways involved in tumor growth and progression is crucial for developing effective anticancer therapies. Pyridine-based compounds have been shown to interact with various targets, including kinases and transcription factors, which are often dysregulated in cancer cells. The structural flexibility of this molecule allows for the design of inhibitors that can selectively bind to these targets, potentially leading to improved therapeutic outcomes.
The 3-hydroxypyridine moiety in 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine is particularly noteworthy due to its ability to participate in hydrogen bonding interactions with biological targets. This feature is often exploited in drug design to enhance binding affinity and specificity. Furthermore, the amino group provides a site for further functionalization, allowing researchers to introduce additional pharmacophoric elements or linkers that can improve pharmacokinetic properties.
Recent advances in computational chemistry have also contributed to the study of 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. These insights have guided the design of more effective derivatives with improved potency and selectivity. Additionally, virtual screening methods have been employed to identify potential lead compounds based on similar structures, further expediting the drug discovery process.
The synthesis of 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful optimization of reaction conditions to achieve high yields and purity. However, modern synthetic methodologies have made significant strides in addressing these challenges. For instance, transition-metal-catalyzed cross-coupling reactions have been successfully applied to construct the pyridine core efficiently. Furthermore, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in the synthesis process.
In conclusion, 4-Amino-2-chloro-5-(difluoromethyl)-3-hydroxypyridine (CAS No. 1804723-10-1) represents a valuable scaffold for developing novel therapeutic agents. Its unique structural features and versatile reactivity make it a promising candidate for applications across multiple areas of medicinal chemistry and chemical biology. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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